molecular formula C15H13NO B10842483 3-(5-methoxy-1H-inden-2-yl)pyridine

3-(5-methoxy-1H-inden-2-yl)pyridine

Cat. No.: B10842483
M. Wt: 223.27 g/mol
InChI Key: KPJYOCDWGFDTFR-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1H-inden-2-yl)pyridine is a heterocyclic compound that features both an indene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-inden-2-yl)pyridine typically involves the formation of the indene ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the Fischer indole cyclization, where a precursor compound undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . This is followed by further functionalization steps to introduce the methoxy group and the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-inden-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The indene ring can be reduced to form a dihydroindene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(5-hydroxy-1H-inden-2-yl)pyridine, while reduction of the indene ring can produce 3-(5-methoxy-1,2-dihydro-1H-inden-2-yl)pyridine.

Scientific Research Applications

3-(5-Methoxy-1H-inden-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential applications in the development of pharmaceuticals due to its unique structure and reactivity.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-inden-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indene and pyridine rings. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing an indole ring, such as tryptophan or serotonin.

    Pyridine derivatives: Compounds like nicotine or pyridoxine (vitamin B6).

Uniqueness

3-(5-Methoxy-1H-inden-2-yl)pyridine is unique due to the combination of the indene and pyridine rings in a single molecule. This dual-ring system imparts distinct chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-(5-methoxy-1H-inden-2-yl)pyridine

InChI

InChI=1S/C15H13NO/c1-17-15-5-4-11-7-13(8-14(11)9-15)12-3-2-6-16-10-12/h2-6,8-10H,7H2,1H3

InChI Key

KPJYOCDWGFDTFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=C2)C3=CN=CC=C3)C=C1

Origin of Product

United States

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